N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, a pyrrolidine sulfonyl group, and a benzamide moiety, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps:
Sulfonylation: The attachment of the pyrrolidine sulfonyl group can be done using pyrrolidine and a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The brominated aromatic ring and sulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-3-methylphenyl)-4-methylbenzamide: Lacks the pyrrolidine sulfonyl group, making it less versatile in certain applications.
N-(4-chloro-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and interactions.
Uniqueness
N-(4-bromo-3-methylphenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its combination of a brominated aromatic ring, a pyrrolidine sulfonyl group, and a benzamide moiety.
Properties
Molecular Formula |
C19H21BrN2O3S |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C19H21BrN2O3S/c1-13-5-6-15(12-18(13)26(24,25)22-9-3-4-10-22)19(23)21-16-7-8-17(20)14(2)11-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,21,23) |
InChI Key |
HURWZEXTMXYTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Br)C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.